molecular formula C14H22N2O4S2 B2789596 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941986-71-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No. B2789596
CAS RN: 941986-71-6
M. Wt: 346.46
InChI Key: PCSMGQRPNCJLBW-UHFFFAOYSA-N
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Description

Sulfonamides are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents as well as being found in numerous other drugs . The sulfonamide group is a tool well known to the medicinal chemist . The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .


Synthesis Analysis

The sulfonamide group has been used extensively in medicinal chemistry . This strategy of replacing carboxylic acid and amide groups with sulfonamides has been used extensively in medicinal chemistry . In the 1960s and 1970s, this group began to be exploited for synthetic purposes as well as medicinal ones .


Molecular Structure Analysis

The sulfonamide group is known for its electron-withdrawing capacity, resistance to nucleophilic α-substitution, and C–H and N–H acidity . These properties make it an important functional group in organic synthesis .


Chemical Reactions Analysis

Sulfonamides have a fascinating reactivity profile . They can act as an activating group, protecting group, leaving group, and as a molecular scaffold .


Physical And Chemical Properties Analysis

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .

Mechanism of Action

Sulfonamide-containing compounds elicit their biological effect by competing with the structurally-related compound p-aminobenzoic acid, which is involved in the synthesis of folate in bacterial cells . Since mammals do not synthesize folate but instead acquire it from the diet, a critical bacterial pathway can be inhibited without affecting the patient to which the drug has been administered .

Safety and Hazards

While sulfonamides are generally considered safe for drug development, they are also known to be highly reactive towards water . Some of these substances are also lachrymators, reacting with water in the eye to produce hydrochloric acid (HCl), another corrosive and irritant substance .

Future Directions

The sulfonamide group has been underexploited by the synthetic chemist over the last fifty years . There is much more to this functional group than just its medicinal value, and it could potentially be used more extensively in the future .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-10-13(7-8-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMGQRPNCJLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

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